molecular formula C10H10O3 B1254342 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- CAS No. 116543-90-9

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-

Cat. No.: B1254342
CAS No.: 116543-90-9
M. Wt: 178.18 g/mol
InChI Key: RLGCSXCBIHAHBM-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)- is a natural product found in Caballeronia humi and Burkholderia with data available.

Properties

CAS No.

116543-90-9

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(hydroxymethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O3/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-4,7,11H,5-6H2

InChI Key

RLGCSXCBIHAHBM-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2C1=O)CO

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)CO

Synonyms

2-hydroxymethyl-chroman-4-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3 g of 4-oxo-chromane-2-carboxylic acid in THF (65 mL) was stirred was cooled to 0° C. and borane-methyl sulfide complex (2.5 mL of M solution, 25 mmoles) was added dropwise for about 15 minutes. The solution was warmed to room temperature and then heated at reflux for 4 hours. The solution was cooled to room temperature and 10% aqueous hydrochloric acid (20 mL) was added over 15 minutes and the solution was stirred at room temperature for 2 hours. The mixture was concentrated to approximately 25 mL. The solution was poured into ethyl acetate (50 mL) and washed with water (2×30 mL), saturated sodium bicarbonate (2×30 mL) and saturated ammonium chloride (2×30 mL). The organic layer was separated dried over anhydrous MgSO4, and then concentrated in vacuo to yield about 2.6 g of 2-(hydroxymethyl)-chroman-4-one (86.7% yield)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(hydroxymethyl)-

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